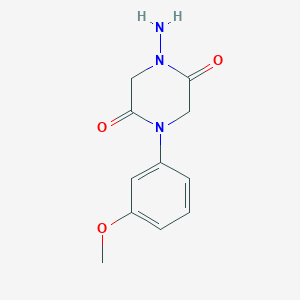![molecular formula C18H14ClN3O3 B291997 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)
4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione, commonly known as CPDD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
作用机制
The mechanism of action of CPDD is not yet fully understood. However, studies have shown that CPDD induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. CPDD also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to DNA damage and cell death. CPDD's antiviral activity is thought to be due to its ability to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
CPDD has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. CPDD also inhibits the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, CPDD has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
实验室实验的优点和局限性
CPDD has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it an ideal compound for in vitro studies. CPDD is also stable and can be easily synthesized in large quantities. However, CPDD has some limitations. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and challenging. Additionally, CPDD's mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on CPDD. One area of research is the development of new drugs based on CPDD's structure. Researchers can modify the structure of CPDD to improve its pharmacological properties and reduce its toxicity. Another area of research is the study of CPDD's mechanism of action. Understanding how CPDD induces apoptosis and inhibits viral replication can help researchers design more effective drugs. Additionally, researchers can study the effects of CPDD on different types of cancer cells and viruses to determine its potential therapeutic applications.
合成方法
CPDD is a complex compound that requires a multi-step synthesis process. The synthesis of CPDD involves the reaction of 3-chloroaniline, 2,3-dimethylpyridine, and maleic anhydride in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours to obtain the final product. The synthesis process is challenging and requires expertise in organic chemistry.
科学研究应用
CPDD has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CPDD has also shown antiviral activity against herpes simplex virus type 1 and 2. Additionally, CPDD has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These properties make CPDD a promising candidate for the development of new drugs for cancer, viral infections, and inflammatory diseases.
属性
分子式 |
C18H14ClN3O3 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
11-(3-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14ClN3O3/c1-9-6-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-4-11(19)7-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI 键 |
MASUZEIZYCBPHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C |
溶解度 |
0.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)
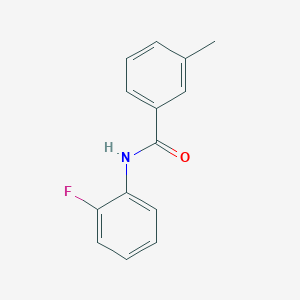
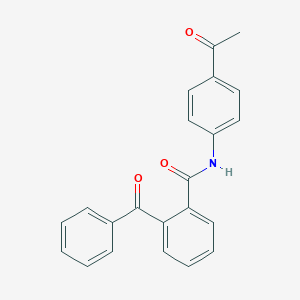

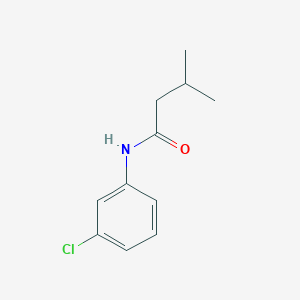
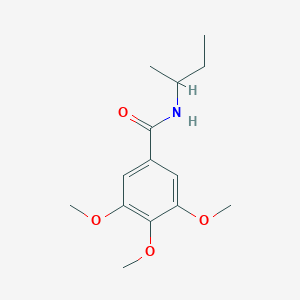
![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)


![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)
